三甲基乙酸酐

概述

描述

科学研究应用

Proteomics

One of the most notable applications of TMA is in the field of proteomics , specifically for the derivatization of histones. The derivatization process enhances the analysis of histone post-translational modifications (hPTMs), which are crucial for understanding gene regulation and chromatin dynamics.

Case Study: Histone Derivatization

A study demonstrated that TMA can effectively derivatize unmodified amine groups of lysine residues in histones. This method significantly improves the separation of positional isomers during mass spectrometry (MS) analysis, which is essential for accurate quantification of peptide forms . The use of microwave irradiation during the derivatization process reduced incubation times to mere minutes while achieving high labeling efficiencies (over 98% for histones H4 and H3) .

Organic Synthesis

TMA serves as a reagent in various organic synthesis processes:

- Acylation and Esterification : TMA is utilized for acylation reactions involving anilines and phenols, enhancing the reactivity of these compounds .

- Solid-Phase Oligonucleotide Synthesis : It is employed in synthesizing oligonucleotides, where its ability to form stable derivatives facilitates the incorporation of nucleotides .

Kinetic Resolution

Another application involves the kinetic resolution of racemic compounds, such as 2-hydroxy-γ-butyrolactones. TMA can selectively react with one enantiomer over another, allowing for the separation and purification of desired products .

作用机制

Target of Action

Trimethylacetic anhydride, also known as Pivalic anhydride, primarily targets anilines and phenols . These compounds play a crucial role in various biochemical reactions, serving as the building blocks for many organic compounds.

Mode of Action

The compound’s mode of action involves the formation of an alkanoic acid, which reacts with a hydroxyl group to form an anhydride . This reaction is facilitated by the trimethylacetic anhydride, which acts as an acylation and esterification reagent .

Biochemical Pathways

Trimethylacetic anhydride is involved in acylation and esterification reactions with anilines and phenols . It is also used in solid-phase oligonucleotide synthesis and in the kinetic resolution of racemic 2-hydroxy-γ-butyrolactones with diphenylacetic acid . These biochemical pathways are crucial for the synthesis of various organic compounds.

Pharmacokinetics

It has been shown to have some pharmacokinetic properties and can be used as a nonsteroidal anti-inflammatory drug

Result of Action

The result of Trimethylacetic anhydride’s action is the formation of acylated and esterified products . These products are crucial in various biochemical reactions and pathways. For instance, it has been used in the production of cyano-4, N-tert-butyloxycarbonyl piperidine .

Action Environment

The action of Trimethylacetic anhydride is influenced by environmental factors such as temperature and moisture. It is a moisture-sensitive compound , and its reactivity can be affected by the presence of water. Furthermore, it is a clear, colorless liquid with a boiling point of 193 °C (lit.) and a density of 0.918 g/mL at 25 °C (lit.) . These physical properties can influence its action, efficacy, and stability in different environments.

生化分析

Biochemical Properties

Trimethylacetic anhydride is used as an acylation and esterification reagent for anilines and phenols . It participates in biochemical reactions involving the formation of acylated and esterified products . The nature of these interactions involves the formation of an alkanoic acid, which reacts with a hydroxyl group to form an anhydride .

Molecular Mechanism

The molecular mechanism of Trimethylacetic anhydride involves the formation of an alkanoic acid, which reacts with a hydroxyl group to form an anhydride . This process can lead to changes in gene expression and enzyme activity, depending on the specific biochemical context.

Metabolic Pathways

Trimethylacetic anhydride is involved in the acylation and esterification of anilines and phenols

准备方法

Synthetic Routes and Reaction Conditions: Trimethylacetic anhydride can be synthesized through the dehydration of pivalic acid. This process typically involves the use of a dehydrating agent or acetic anhydride . The reaction conditions often require an inert atmosphere and room temperature to ensure the stability of the compound .

Industrial Production Methods: In industrial settings, the synthesis of trimethylacetic anhydride from pivalic acid is achieved using dehydrating agents. this method has environmental concerns due to the use of dehydrating agents that cause pollution. An alternative method involves the exchange dehydration reaction with acetic anhydride, although this requires a longer reaction time .

化学反应分析

Types of Reactions: Trimethylacetic anhydride primarily undergoes acylation and esterification reactions. It reacts with anilines and phenols to form acylated and esterified products . Additionally, it is used in solid-phase oligonucleotide synthesis and the kinetic resolution of racemic 2-hydroxy-γ-butyrolactones with diphenylacetic acid .

Common Reagents and Conditions: Common reagents used in reactions with trimethylacetic anhydride include anilines, phenols, and diphenylacetic acid. The reactions typically occur under mild conditions, often at room temperature, and may require the presence of a catalyst .

Major Products Formed: The major products formed from reactions involving trimethylacetic anhydride include acylated anilines, esterified phenols, and resolved racemic 2-hydroxy-γ-butyrolactones .

相似化合物的比较

Trimethylacetic anhydride is similar to other anhydrides such as acetic anhydride and benzoic anhydride. its unique structure, with three methyl groups attached to the central carbon, gives it distinct chemical properties and reactivity . This makes it particularly useful in specific acylation and esterification reactions where other anhydrides may not be as effective.

List of Similar Compounds:- Acetic anhydride

- Benzoic anhydride

- Isobutyric anhydride

生物活性

Trimethylacetic anhydride (TMA), also known as pivalic anhydride, is a compound that has garnered attention for its diverse biological activities, particularly in the fields of biochemistry and proteomics. This article explores the various aspects of TMA's biological activity, including its applications in histone derivatization, its potential health impacts, and relevant case studies.

Overview of Trimethylacetic Anhydride

Trimethylacetic anhydride is a cyclic anhydride that is primarily used in organic synthesis and as a reagent in various chemical reactions. Its structure allows it to participate in acylation reactions, making it useful in modifying biological molecules such as proteins and peptides.

1. Histone Derivatization

One of the significant applications of TMA is in the derivatization of histones for proteomic analysis. Histones are proteins that play a crucial role in DNA packaging and regulation. The derivatization process enhances the detection and quantification of histone post-translational modifications (hPTMs) through mass spectrometry.

- Efficiency : TMA has been shown to provide high labeling efficiencies for histones H4 and H3, exceeding 98% and 99%, respectively. This efficiency is critical for accurate quantification in biological samples .

- Microwave-Assisted Derivatization : The use of microwave irradiation significantly reduces incubation times, allowing for rapid derivatization while maintaining high yields of fully modified peptides. This method has been compared favorably against traditional propionylation techniques, demonstrating superior chromatographic separation of peptide forms .

2. Toxicological Considerations

Despite its utility in biochemical applications, exposure to TMA and similar anhydrides can pose health risks. Studies have indicated that workers in industries utilizing anhydrides may experience adverse health effects, including respiratory issues and skin irritations. Clinical studies have documented symptoms among workers exposed to trimellitic anhydride (TMA) and acetic anhydride (AA), highlighting the need for safety measures in industrial settings .

Case Study 1: Histone Modification Analysis

A study focused on the application of TMA for labeling histones extracted from chronic lymphocytic leukemia cell lines demonstrated its effectiveness in distinguishing hPTM states under various treatment conditions. The protocol established for microwave-assisted labeling not only improved efficiency but also facilitated the analysis of histone modifications associated with disease states .

Case Study 2: Occupational Health Impact

Research conducted among workers in the paint and chemical industries revealed that exposure to anhydrides like TMA can lead to significant health issues. Clinical profiles indicated that workers exposed to these chemicals exhibited lower hemoglobin levels and higher incidences of respiratory problems compared to non-exposed controls . This underscores the importance of monitoring and implementing protective measures for individuals working with chemical anhydrides.

Research Findings

The biological activity of TMA extends beyond histone derivatization into broader biochemical applications:

- Cytokine Modulation : Preliminary findings suggest that derivatives related to TMA may influence cytokine release in immune cells, indicating potential immunomodulatory effects .

- Chemical Properties : The unique chemical properties of TMA allow it to interact effectively with various substrates, enhancing its utility in biochemical assays and therapeutic applications .

Summary Table of Biological Activities

属性

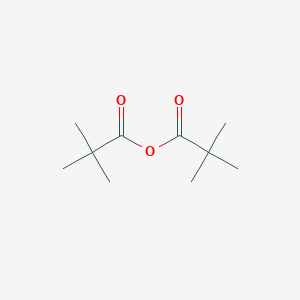

IUPAC Name |

2,2-dimethylpropanoyl 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-9(2,3)7(11)13-8(12)10(4,5)6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGZVFRAEAAXREB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601014577 | |

| Record name | Trimethylacetic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601014577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Trimethylacetic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21777 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1538-75-6 | |

| Record name | Pivalic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1538-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pivalic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001538756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2,2-dimethyl-, 1,1'-anhydride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethylacetic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601014577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylacetic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.785 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is pivalic anhydride often used in acylation reactions?

A1: Pivalic anhydride is favored in acylation reactions due to its steric bulk. The bulky tert-butyl groups hinder nucleophilic attack at the carbonyl carbon, promoting the formation of desired products and minimizing side reactions like diacylation. [, , ]

Q2: What role does pivalic anhydride play in kinetic resolution experiments?

A2: In kinetic resolution, pivalic anhydride acts as an acylating agent, reacting preferentially with one enantiomer of a racemic mixture. This selectivity arises from the steric environment created by the bulky pivalate group, allowing for the separation of enantiomers. [, , , ]

Q3: How does the steric hindrance of pivalic anhydride influence its reactivity compared to other anhydrides?

A3: The significant steric bulk of pivalic anhydride results in lower reactivity compared to less hindered anhydrides like acetic anhydride. This reduced reactivity can be advantageous in kinetic resolution experiments, where high selectivity is crucial. [, , , ]

Q4: Can pivalic anhydride be used in reactions other than acylations?

A4: Yes, pivalic anhydride has found applications beyond acylations. For instance, it facilitates the conversion of carboxylic acids to aldehydes via a palladium-catalyzed hydrogenation reaction. [, , , ]

Q5: What is the role of pivalic anhydride in the synthesis of acylsilanes?

A5: In the zinc-catalyzed synthesis of acylsilanes, pivalic anhydride reacts with carboxylic acids to form mixed anhydrides in situ. These mixed anhydrides are more reactive towards silylboranes, leading to the formation of acylsilanes. []

Q6: Are there any limitations to using pivalic anhydride in organic synthesis?

A6: Yes, the steric bulk of pivalic anhydride, while advantageous in certain reactions, can also hinder its reactivity with sterically hindered substrates. For example, acylation of tertiary alcohols may proceed slowly or require harsher reaction conditions. [, , ]

Q7: What are some strategies to improve the stability of pivalic anhydride?

A9: Storing pivalic anhydride under an inert atmosphere, such as nitrogen or argon, and using anhydrous solvents can minimize its hydrolysis and maintain its reactivity. []

Q8: How does the structure of pivalic anhydride contribute to its unique reactivity?

A10: The two bulky tert-butyl groups attached to the anhydride carbonyl groups create a significant steric hindrance. This steric hindrance differentiates pivalic anhydride from other anhydrides and influences its reactivity and selectivity in various chemical reactions. [, , ]

Q9: What are common techniques used to characterize and quantify pivalic anhydride?

A12: Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) is routinely used to characterize pivalic anhydride, providing information about its structure and purity. Gas chromatography (GC) coupled with mass spectrometry (MS) can quantify pivalic anhydride in reaction mixtures. [, , , ]

Q10: Are there any specific considerations for handling and analyzing pivalic anhydride due to its reactivity?

A13: Due to its sensitivity to moisture, pivalic anhydride should be handled under anhydrous conditions using standard air-free techniques. Analytical samples should be prepared and analyzed promptly to prevent hydrolysis. []

Q11: Have computational methods been used to study pivalic anhydride and its reactions?

A14: Yes, density functional theory (DFT) calculations have been employed to investigate the mechanism of reactions involving pivalic anhydride, such as kinetic resolution. These calculations provide insights into transition state structures and energy barriers, explaining observed selectivities. [, ]

Q12: Can computational modeling predict the reactivity and selectivity of pivalic anhydride in novel reactions?

A15: DFT calculations can provide valuable information on potential reaction pathways and transition state energies. This information, combined with experimental data, can help predict the feasibility and selectivity of pivalic anhydride in new chemical transformations. [, ]

Q13: What is known about the environmental fate and degradation of pivalic anhydride?

A16: Pivalic anhydride is expected to hydrolyze readily in the environment, forming pivalic acid. The environmental fate and toxicity of pivalic acid are relatively well-studied, indicating potential persistence and bioaccumulation in certain ecosystems. []

Q14: Are there any strategies for mitigating the potential environmental impact of pivalic anhydride?

A17: Employing greener synthetic alternatives, minimizing waste generation, and ensuring proper waste disposal practices can help reduce the environmental footprint associated with pivalic anhydride use. []

Q15: How is pivalic anhydride used in the synthesis of cinnamic acids?

A18: In a modified Perkin reaction, pivalic anhydride acts as a condensation agent, facilitating the formation of cinnamic acids from benzaldehydes and acetic acid. Its non-enolizable nature prevents isotopic dilution when using 13C-labeled acetic acid. []

Q16: What is the significance of using pivalic anhydride in the synthesis of peripherally arylated 2,8-diazaperylenes?

A19: Pivalic anhydride is crucial in the reductive aromatization of anthracene diimide, leading to 1,3,7,9-tetrapivaloxy-2,8-diazaperylene. The pivaloxy groups can be easily converted to aryl groups via cross-coupling reactions, enabling the synthesis of peripherally arylated 2,8-diazaperylenes. []

Q17: How does pivalic anhydride contribute to the synthesis of biologically relevant molecules like cyclosporine?

A20: Pivalic anhydride is employed in the synthesis of Boc-protected peptides, which are key intermediates in the synthesis of complex molecules like cyclosporine. Its use in a modified mixed anhydride method allows for efficient peptide coupling with minimal racemization. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。